1-Amino-pyrimidine-2,4,6-trione
CAS No.:
Cat. No.: VC16253025
Molecular Formula: C4H5N3O3
Molecular Weight: 143.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H5N3O3 |
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Molecular Weight | 143.10 g/mol |
IUPAC Name | 1-amino-1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C4H5N3O3/c5-7-3(9)1-2(8)6-4(7)10/h1,5H2,(H,6,8,10) |
Standard InChI Key | BBFYCVVJYIJGIJ-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)NC(=O)N(C1=O)N |
Introduction
Structural and Chemical Characteristics
Comparative analysis with 6-amino-1-ethyl-pyrimidine-2,4-dione (CAS 41862-09-3) highlights the impact of additional keto groups. The latter compound, a dione with an ethyl and amino group, exhibits a molecular weight of 155.15 g/mol and a molecular formula of C₆H₉N₃O₂ . In contrast, 1-amino-pyrimidine-2,4,6-trione’s additional keto group likely increases its polarity and stability, factors that influence its pharmacokinetic profile.
Synthetic Methodologies
Three-Component Reactions in Aqueous Media
A scalable synthesis route for pyrimidine triones involves three-component reactions in aqueous media. For example, Shi et al. demonstrated that aromatic aldehydes, 6-aminopyrimidine-2,4-dione, and Meldrum’s acid react in water with triethylbenzylammonium chloride to yield 5-benzylidenepyrimidine-2,4,6-triones . This method, which avoids organic solvents, could be adapted for 1-amino-pyrimidine-2,4,6-trione by substituting the amine source. The reaction’s regioselectivity depends on the aldehyde’s substituents, suggesting that electron-donating groups might favor cyclization at position 1 .
Schiff Base Condensation
Schiff base reactions, as described in studies on barbituric acid derivatives, offer another synthetic avenue. For instance, condensation of amines with carbonyl compounds can yield imine-linked pyrimidine triones . Applying this strategy, 1-amino-pyrimidine-2,4,6-trione might be synthesized via the reaction of a pyrimidine trione precursor with ammonia or a protected amine under acidic conditions.
Pharmacological Properties
Calcium Channel Modulation
Pyrimidine triones exhibit notable activity on voltage-gated L-type calcium channels (LTCCs). Research on Cp8, a 3-cyclopentylpyrimidine-2,4,6-trione derivative, revealed that it enhances inward Ca²⁺ currents in Cav1.2 and Cav1.3 channels by slowing activation and inactivation kinetics . Although Cp8 lacks an amino group, its trione scaffold is critical for binding to LTCCs. Introducing an amino moiety at position 1 could modulate this interaction, potentially altering selectivity or efficacy.
Antibacterial Activity
Barbituric acid derivatives, structurally related to 1-amino-pyrimidine-2,4,6-trione, demonstrate antibacterial properties. For example, Schiff base derivatives of barbituric acid show inhibitory effects against Pseudomonas aeruginosa and Staphylococcus aureus . The amino group in 1-amino-pyrimidine-2,4,6-trione may enhance these effects by improving membrane permeability or targeting bacterial enzymes.
Applications in Drug Development
The dual functionality of the amino and trione groups makes this compound a versatile scaffold for drug design. Potential applications include:
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Neuroprotective Agents: Given the role of Cav1.3 channels in Parkinson’s disease, amino-trione derivatives could be optimized for selective channel modulation .
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Antimicrobials: Structural parallels to bioactive barbiturates suggest potential in combating antibiotic-resistant pathogens .
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Anticancer Therapeutics: The electron-deficient trione core may intercalate DNA or inhibit topoisomerases, mechanisms observed in other pyrimidine derivatives .
Comparative Analysis of Pyrimidine Derivatives
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